N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide
CAS No.: 1021075-83-1
Cat. No.: VC5203363
Molecular Formula: C17H16FN3O3S2
Molecular Weight: 393.45
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1021075-83-1 |
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Molecular Formula | C17H16FN3O3S2 |
Molecular Weight | 393.45 |
IUPAC Name | N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]thiophene-2-sulfonamide |
Standard InChI | InChI=1S/C17H16FN3O3S2/c18-14-6-4-13(5-7-14)15-8-9-16(22)21(20-15)11-2-10-19-26(23,24)17-3-1-12-25-17/h1,3-9,12,19H,2,10-11H2 |
Standard InChI Key | WHEYOXUZWSOUMA-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Introduction
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a complex organic molecule that integrates a pyridazine core, a thiophene sulfonamide moiety, and a fluorophenyl group. Compounds with such structures are often synthesized for their potential biological activities, including anti-inflammatory, antifungal, or anticancer properties. The unique combination of functional groups in this molecule suggests potential applications in medicinal chemistry.
Structural Composition
The compound's structure can be divided into three main fragments:
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Pyridazine Core: A six-membered aromatic ring containing two nitrogen atoms, which is functionalized with a ketone group (6-oxo).
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Fluorophenyl Substituent: A phenyl ring substituted with a fluorine atom at the para position, enhancing its lipophilicity and potential interaction with biological targets.
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Thiophene Sulfonamide Moiety: A thiophene ring bonded to a sulfonamide group, which contributes to the compound's solubility and potential hydrogen-bonding interactions.
Synthesis
While specific synthetic pathways for this compound were not detailed in the provided sources, similar compounds are typically synthesized through multistep reactions involving:
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Functionalization of the pyridazine core.
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Introduction of the fluorophenyl substituent via nucleophilic aromatic substitution or cross-coupling reactions.
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Coupling of the thiophene sulfonamide fragment using sulfonation and amination techniques.
Potential Biological Activity
Compounds with related structures have been studied for various biological activities:
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Anti-inflammatory Effects: Pyridazine derivatives have shown promise as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammation .
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Antifungal Properties: Sulfonamide-containing compounds are known to exhibit antifungal activity against Candida species .
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Anticancer Potential: Fluorinated aromatic compounds often display cytotoxicity against cancer cells due to their ability to interfere with DNA replication or protein function .
Analytical Characterization
The characterization of such compounds typically involves:
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Nuclear Magnetic Resonance (NMR):
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Proton () and Carbon () NMR spectra confirm the structure by identifying chemical environments of hydrogen and carbon atoms.
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Mass Spectrometry (MS):
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Provides precise molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups like sulfonamides and ketones through characteristic absorption bands.
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Comparative Data Table
Property | Value/Observation | Relevance |
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Molecular Formula | C17H16FN3O3S | Indicates molecular composition and stoichiometry |
Molecular Weight | ~361 g/mol | Important for pharmacokinetics and drug design |
Functional Groups | Pyridazine, Fluorophenyl, Thiophene Sulfonamide | Key contributors to biological activity |
Solubility | Likely soluble in polar organic solvents | Affects bioavailability and formulation |
Potential Targets | Enzymes like 5-LOX or microbial proteins | Suggests anti-inflammatory or antimicrobial applications |
Research Findings
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Docking Studies:
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In Vitro Testing:
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Structure-Activity Relationship (SAR):
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume